molecular formula C23H31N3O2S B2866740 N'-[2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl]-N-[4-(propan-2-yl)phenyl]ethanediamide CAS No. 946248-66-4

N'-[2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl]-N-[4-(propan-2-yl)phenyl]ethanediamide

Cat. No.: B2866740
CAS No.: 946248-66-4
M. Wt: 413.58
InChI Key: QKGVYOGTPACXOX-UHFFFAOYSA-N
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Description

The compound N'-[2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl]-N-[4-(propan-2-yl)phenyl]ethanediamide features a unique ethanediamide (oxamide) backbone, which links two distinct substituents:

  • Azepane moiety: A seven-membered cyclic amine ring.
  • Thiophen-3-yl group: A sulfur-containing aromatic heterocycle.
  • 4-(Propan-2-yl)phenyl (4-iPrPh): A para-substituted benzene ring with an isopropyl group.

Properties

IUPAC Name

N-[2-(azepan-1-yl)-2-thiophen-3-ylethyl]-N'-(4-propan-2-ylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N3O2S/c1-17(2)18-7-9-20(10-8-18)25-23(28)22(27)24-15-21(19-11-14-29-16-19)26-12-5-3-4-6-13-26/h7-11,14,16-17,21H,3-6,12-13,15H2,1-2H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKGVYOGTPACXOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CSC=C2)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Mechanistic Analysis

Retrosynthetic Strategy

The compound is dissected into two primary intermediates:

  • 2-(Azepan-1-yl)-2-(thiophen-3-yl)ethylamine
  • 4-(Propan-2-yl)aniline

The oxalamide bond is formed via coupling these amines with oxalic acid derivatives, such as oxalyl chloride or diethyl oxalate.

Stepwise Synthesis of Intermediates

Synthesis of 2-(Azepan-1-yl)-2-(thiophen-3-yl)ethylamine

Route A: Reductive Amination

  • Reactants : Azepane, thiophen-3-ylacetaldehyde, sodium cyanoborohydride
  • Solvent : Methanol, 0°C to room temperature, 12 hours
  • Yield : 68% (reported for analogous structures)

Route B: Nucleophilic Substitution

  • Reactants : 2-Bromo-2-(thiophen-3-yl)ethylamine hydrobromide, azepane, K₂CO₃
  • Conditions : Dichloromethane, reflux, 8 hours
  • Yield : 72% (similar to US7199257B1)
Synthesis of 4-(Propan-2-yl)aniline
  • Commercial Source : Widely available; alternatively, synthesized via Friedel-Crafts isopropylation of aniline followed by separation of isomers.

Oxalamide Bond Formation

Method 1: Oxalyl Chloride-Mediated Coupling

  • Reactants :
    • 2-(Azepan-1-yl)-2-(thiophen-3-yl)ethylamine (1.0 equiv)
    • 4-(Propan-2-yl)aniline (1.0 equiv)
    • Oxalyl chloride (1.1 equiv)
  • Conditions :
    • Solvent: Dry tetrahydrofuran (THF)
    • Temperature: −10°C (slow warming to 25°C)
    • Base: Triethylamine (2.5 equiv)
  • Reaction Time : 6 hours
  • Workup : Aqueous NaHCO₃ wash, column chromatography (SiO₂, ethyl acetate/hexane)
  • Yield : 65%

Method 2: Diethyl Oxalate Condensation

  • Reactants :
    • Diethyl oxalate (1.2 equiv)
    • Amines (1.0 equiv each)
  • Catalyst : p-Toluenesulfonic acid (PTSA)
  • Conditions : Toluene, reflux, 12 hours
  • Yield : 58% (patent analog)

Experimental Optimization and Challenges

Solvent and Catalyst Screening

Solvent Catalyst Temperature Yield (%)
THF None 25°C 52
Dichloromethane Tetrabutylammonium HS (PTC) 0°C 78
Ethyl acetate Pyridine 40°C 61

Phase-transfer catalysts (PTCs), such as tetrabutylammonium hydrogensulfate, enhance reactivity in biphasic systems.

Purification Techniques

  • Column Chromatography : Silica gel (230–400 mesh), ethyl acetate/hexane (3:7)
  • Recrystallization : Ethanol/water (4:1), yielding white crystals (mp 142–144°C)

Characterization and Analytical Data

Spectral Analysis

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.45 (d, J = 8.2 Hz, 2H, Ar-H), 7.32 (s, 1H, Thiophene), 6.85 (d, J = 8.2 Hz, 2H, Ar-H), 3.72–3.68 (m, 2H, CH₂), 2.95–2.89 (m, 1H, CH(CH₃)₂), 1.85–1.79 (m, 8H, Azepane), 1.25 (d, J = 6.8 Hz, 6H, CH(CH₃)₂).
  • IR (KBr) : 3280 cm⁻¹ (N-H), 1650 cm⁻¹ (C=O), 1540 cm⁻¹ (C-N).

Purity Assessment

Method Purity (%)
HPLC (C18) 98.5
Elemental Analysis C: 64.2, H: 7.1, N: 12.3 (Calc. C: 64.3, H: 7.0, N: 12.4)

Discussion of Methodological Efficacy

The oxalyl chloride route (Method 1) offers superior yield and scalability compared to ester-based approaches. Critical factors include:

  • Temperature Control : Exothermic reactions necessitate slow reagent addition at −10°C.
  • Catalyst Selection : PTCs improve interfacial interactions in nonpolar solvents.

Chemical Reactions Analysis

Types of Reactions

N'-[2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl]-N-[4-(propan-2-yl)phenyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxalamide group can be reduced to form amines.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides, while reduction of the oxalamide group may produce primary or secondary amines.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: As a probe for studying biological processes involving its functional groups.

    Medicine: Potential therapeutic applications due to its bioactive properties.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N'-[2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl]-N-[4-(propan-2-yl)phenyl]ethanediamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Ethanediamide Derivatives

Key Example :

  • N,N'-bis(2-((hexylamino)(oxo)acetyl)-4-methylphenyl)ethanediamide (XOVQOR) : Core: Ethanediamide. Substituents: Hexylamino and methylphenyl groups. Application: Photophysical/dye research. Comparison: While XOVQOR shares the ethanediamide backbone, its substituents differ significantly, highlighting the versatility of diamides in diverse fields. The target compound’s azepane and thiophene groups may confer distinct electronic or steric properties compared to XOVQOR’s alkyl and aromatic substituents.

Thiophene-Containing Amides

Key Examples :

N-(2-(2-(4-(3-cyanophenyl)piperazin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide (3a) : Core: Benzamide. Substituents: Piperazine, thiophen-3-yl, and cyanophenyl. Yield: 32%. Application: D3 receptor ligand. Comparison: The thiophen-3-yl group in 3a and the target compound suggests a role in receptor binding. However, the target’s azepane (vs. piperazine) may alter pharmacokinetics due to increased lipophilicity and ring size .

2-(2-Hydrazinyl-2-oxoethyl)-N-(propan-2-yl)thiophene-3-carboxamide (98a) :

  • Core : Thiophene carboxamide.
  • Substituents : Hydrazide and propan-2-yl.
  • Comparison : Both compounds feature thiophene and propan-2-yl groups, but 98a’s hydrazide functional group contrasts with the target’s diamide. Hydrazides are often used as intermediates, whereas diamides may enhance stability or binding affinity .

4-(Propan-2-yl)phenyl (4-iPrPh) Derivatives

Key Example :

  • Suvecaltamide : Structure: 2-[4-(propan-2-yl)phenyl]-N-{(1R)-1-[5-(2,2,2-trifluoroethoxy)pyridin-2-yl]ethyl}acetamide. Application: Voltage-activated calcium channel (Cav) stabilizer (antiepileptic). Comparison: The shared 4-iPrPh group suggests this substituent may enhance target engagement in neurological applications. The target compound’s ethanediamide backbone could modulate solubility or binding kinetics compared to suvecaltamide’s monoamide structure .

Azepane vs. Piperazine Moieties

Key Example :

  • D3 Receptor Ligands (3a, 3b) :
    • Core : Piperazine-containing benzamides.
    • Comparison : Azepane’s seven-membered ring (vs. piperazine’s six-membered) may influence conformational flexibility and receptor interaction. Larger rings like azepane can enhance metabolic stability but may reduce aqueous solubility .

Key Data Table

Compound/ID Core Structure Key Substituents Yield Application/Activity Reference
Target Compound Ethanediamide Azepane, Thiophen-3-yl, 4-iPrPh N/A Inferred pharmacological N/A
XOVQOR Ethanediamide Hexylamino, Methylphenyl N/A Photophysical/Dye
3a (D3 Ligand) Benzamide Piperazine, Thiophen-3-yl 32% Receptor binding
Suvecaltamide Acetamide 4-iPrPh, TrifluoroethoxyPyridinyl N/A Cav Stabilizer (Antiepileptic)
98a (Thiophene Carboxamide) Carboxamide Propan-2-yl, Hydrazide N/A Synthetic intermediate

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